Ivmpo4, also known as 22,23-dihydroavermectin B1a, is a compound derived from avermectins, which are a class of macrocyclic lactones produced by the fermentation of the soil bacterium Streptomyces avermitilis. This compound has gained attention due to its biological activity and potential applications in various scientific fields, particularly in pharmacology and biochemistry.
Ivmpo4 is primarily sourced from the fermentation processes involving Streptomyces avermitilis. The compound is a derivative of avermectin, which itself is a product of the fermentation of this specific bacterium. The production process involves the extraction and purification of Ivmpo4 from the fermentation broth, followed by various chemical modifications to enhance its properties and efficacy.
Ivmpo4 belongs to the class of compounds known as macrocyclic lactones, specifically within the avermectin family. These compounds are characterized by their large cyclic structure and have been widely studied for their antiparasitic properties. Ivmpo4 is classified as a potent agonist for glutamate-gated chloride channels, making it significant in neurobiology and pharmacology.
The synthesis of Ivmpo4 typically involves several steps:
The fermentation process requires optimal conditions such as temperature, pH, and nutrient availability to maximize yield. The extraction and purification processes must be carefully controlled to avoid degradation of the compound.
Ivmpo4 has a complex molecular structure characterized by its macrocyclic lactone framework. The molecular formula for Ivmpo4 is C27H45O9, with a molecular weight of approximately 511.64 g/mol. Its structure includes multiple hydroxyl groups and a lactone ring that contribute to its biological activity.
Ivmpo4 participates in various biochemical reactions, primarily as an agonist at glutamate-gated chloride channels. It enhances chloride ion influx in response to glutamate binding, leading to hyperpolarization of neurons.
The interaction between Ivmpo4 and glutamate receptors has been extensively studied using electrophysiological techniques such as patch-clamp recordings. These studies reveal that Ivmpo4 can potentiate chloride currents significantly when applied to neuronal preparations.
The mechanism of action for Ivmpo4 involves binding to glutamate-gated chloride channels, which are crucial for inhibitory neurotransmission in the nervous system. Upon binding, Ivmpo4 induces conformational changes in the channel that facilitate chloride ion flow across the neuronal membrane.
Research indicates that Ivmpo4 can lead to a 97% decrease in glutamate-induced currents under certain experimental conditions, demonstrating its potency as a modulator of neurotransmission .
Relevant data on these properties can be found through laboratory analyses and stability studies conducted during synthesis and formulation processes.
Ivmpo4 has several applications in scientific research:
The core structure of IVMPO4 maintains the 16-membered macrocyclic lactone backbone characteristic of avermectins, featuring a spiroketal moiety and disaccharide group at C13. The critical structural modification occurs at the C5 hydroxyl group, where a phosphate ester group (-OPO₃H₂) is introduced. This modification yields a molecular weight of approximately 989.2 g/mol (for the B1a congener) and significantly alters the compound's physicochemical behavior without disrupting the pharmacophore responsible for ion channel modulation [1] [10].
The phosphate group imparts enhanced hydrogen-bonding capacity and ionic character, fundamentally changing the molecule's interaction with biological membranes and aqueous environments. X-ray crystallographic studies of related GluCl complexes suggest that the macrocyclic core maintains a conformation capable of binding to the transmembrane interfaces of target receptors, with the phosphate moiety oriented toward solvent-accessible regions [4] [9]. This strategic modification preserves the critical interactions between the macrocycle and receptor residues in the transmembrane domain, particularly those involving the glycine-rich region of TM3 known to be essential for macrocyclic lactone binding [1].
Table 1: Structural and Physicochemical Comparison of IVMPO4 with Representative Macrocyclic Lactones
Compound | Core Structure | C5 Modification | LogP (Predicted) | Water Solubility | Molecular Weight (g/mol) |
---|---|---|---|---|---|
IVMPO4 | Avermectin | Phosphate ester | ~1.8 | High (>50 mg/mL) | 989.2 (B1a) |
Ivermectin | Avermectin | -OH | ~4.5 | Very low (<0.001 mg/mL) | 875.1 (B1a) |
Abamectin | Avermectin | =O | ~4.0 | Low (0.007-0.01 mg/mL) | 873.1 (B1a) |
Moxidectin | Milbemycin | Oxime/methoxime | ~4.2 | Low (0.016 mg/mL) | 639.8 |
Eprinomectin | Avermectin | 4"-Epiamino-4"-deoxy | ~3.5 | Moderate (0.3 mg/mL) | 914.1 |
IVMPO4 demonstrates distinct physicochemical properties compared to its parent compound ivermectin and other macrocyclic lactones. The phosphate esterification reduces lipophilicity by approximately 2.7 log units compared to ivermectin, fundamentally altering its distribution characteristics. While conventional macrocyclic lactones like ivermectin, abamectin, and moxidectin exhibit high membrane permeability due to their lipophilic nature, IVMPO4's enhanced hydrophilicity limits passive diffusion across biological barriers [1] [10].
Structurally, IVMPO4 retains the disaccharide moiety at C13 that distinguishes avermectins from milbemycins (e.g., moxidectin), preserving elements critical for receptor recognition. However, the charged phosphate group creates a molecular dipole distinct from the nonpolar character of unmodified avermectins. This modification positions IVMPO4 as an intermediate between classical avermectins and fully synthetic analogs, providing unique insights into structure-activity relationships within this pharmacologically significant class [1] [4].
IVMPO4 exhibits dramatically enhanced water solubility (>50 mg/mL) compared to ivermectin (<0.001 mg/mL), making it particularly valuable for in vitro electrophysiological studies requiring aqueous solutions. This property facilitates precise concentration-response experiments without the complicating factors of organic solvents or micelle formation that plague studies with unmodified macrocyclic lactones [1] [2].
The compound demonstrates optimal stability in the pH range of 5.0-7.4, with accelerated hydrolysis observed under strongly alkaline conditions (pH >8.5) where ester cleavage occurs. Under acidic conditions (pH <4), IVMPO4 shows greater stability than ivermectin, which undergoes glycoside cleavage. The phosphate moiety provides resistance to enzymatic degradation by esterases that commonly metabolize macrocyclic lactones, enhancing its utility in prolonged experimental applications [1] [10]. Thermal stability analysis reveals decomposition temperatures above 180°C, indicating suitability for standard laboratory storage conditions. In biological matrices, IVMPO4 maintains integrity for >24 hours at 37°C, significantly longer than many hydrolytically labile prodrugs [1].
IVMPO4 belongs to the macrocyclic lactone class of anthelmintics, specifically categorized as an avermectin derivative with selective activity against invertebrate ligand-gated chloride channels. Its primary mechanism involves allosteric modulation of glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels (GABACls), resulting in disrupted neurotransmission in target organisms [1] [4] [9].
The compound exhibits high selectivity for invertebrate ion channels over vertebrate counterparts, with a 50-100 fold greater potency observed in nematode and insect receptors compared to mammalian GABA_A receptors. This selectivity arises from structural differences in the transmembrane domains of these receptors, particularly the presence of specific residues in the binding pocket that accommodate the macrocyclic lactone structure [1] [4].
Table 2: Electrophysiological Profile of IVMPO4 on Invertebrate Ligand-Gated Ion Channels
Target Channel | Organism | Action Type | EC₅₀/IC₅₀ (nM) | Key Effect | Onset Kinetics |
---|---|---|---|---|---|
GluCl | C. elegans | Direct activation | 250-500 | Channel opening | Rapid (<100ms) |
GluCl | D. melanogaster | Potentiation | 50-100 | Enhanced glutamate response | Intermediate (1-2s) |
GluCl | Musca domestica | Triple action | 10 (potentiation) | Activation, potentiation, antagonism | Concentration-dependent |
GABACl | Musca domestica | Antagonism | 1000 | Inhibition of GABA response | Slow (>5s) |
GABA_A | Mammalian | Weak modulation | >10,000 | Minimal effect | Negligible |
IVMPO4 exerts complex, concentration-dependent effects on invertebrate ligand-gated chloride channels. Electrophysiological studies in Xenopus oocyte expression systems demonstrate three distinct modes of action on Musca domestica GluCls: (1) Direct activation at high concentrations (≥500 nM), opening channels independently of glutamate; (2) Potentiation of submaximal glutamate responses at intermediate concentrations (10-100 nM), increasing maximal current amplitude by 60-80%; and (3) Functional antagonism at high concentrations following prolonged exposure, reducing channel responsiveness [1].
The direct activation mechanism involves binding to the same transmembrane interface as ivermectin, between principal and complementary subunits near the critical glycine residue at position 36' in TM3. Binding stabilizes the open-channel conformation through interactions with residues in TM1 (L218), TM2 (S260), and TM3 (T285) [1] [4]. Potentiation occurs through an allosteric site distinct from the activation site, with an EC₅₀ of approximately 10 nM in housefly GluCls, making IVMPO4 significantly more potent than ivermectin in this action [1] [9].
Notably, IVMPO4 exhibits differential effects across species: In C. elegans, it functions predominantly as a direct GluCl activator at high nanomolar concentrations, while in Drosophila melanogaster, it primarily potentiates glutamate-induced currents with minimal direct activation [1] [4]. This species-specificity correlates with sequence variations in the M1-M3 transmembrane domains of GluCl subunits.
IVMPO4 exerts profound effects on inhibitory neurotransmission in invertebrates through targeted modulation of chloride-permeable channels. In nematodes and insects, GluCls are predominantly expressed in motor neurons and pharyngeal muscles, where they mediate inhibitory postsynaptic potentials. By hyperactivating these channels, IVMPO4 causes sustained membrane hyperpolarization, leading to flaccid paralysis of somatic and pharyngeal musculature [1] [4] [9].
The paralytic effects manifest through two primary mechanisms: (1) Direct hyperpolarization of neuromuscular junctions reduces muscle responsiveness to excitatory input; and (2) Disrupted coordination of neural circuits controlling rhythmic movements, particularly feeding behavior. Electrophysiological recordings demonstrate that IVMPO4 (100 nM) completely abolishes spontaneous pharyngeal pumping in C. elegans within 5 minutes of exposure, confirming the rapid functional impact on feeding structures [4].
In insects, IVMPO4 targets both GluCls and GABA-gated chloride channels, though with differential potency. Studies in Musca domestica reveal that GluCls are significantly more sensitive to IVMPO4 (EC₅₀ = 10 nM for potentiation) than GABACls (IC₅₀ = 1000 nM for antagonism). This differential sensitivity underlies the insecticidal activity observed in houseflies, where IVMPO4 immobilizes insects at low doses (LD₅₀ = 3.8 ng/fly) without inducing convulsions characteristic of pure GABA antagonists [1].
The compound's effects extend beyond motor paralysis to sensory disruption. Electrophysiological evidence indicates that IVMPO4 inhibits olfactory processing in insects through modulation of GABAergic interneurons in antennal lobes. By impairing chemosensory function, IVMPO4 disrupts essential behaviors including host location, feeding, and mating—secondary effects that contribute to its parasiticidal efficacy [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7